molecular formula C14H19N3 B3033725 Benzyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine CAS No. 1152913-88-6

Benzyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine

Cat. No.: B3033725
CAS No.: 1152913-88-6
M. Wt: 229.32 g/mol
InChI Key: ZZPHNCAAIZIMOY-UHFFFAOYSA-N
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Description

“Benzyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine” is a chemical compound. It is related to “methyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine”, which has a molecular formula of C8H15N3 . It’s also related to “Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine”, a polytriazolylamine ligand that stabilizes Cu (I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, aromatic aldehydes can undergo an efficient decarboxylative transamination under mild conditions to produce a variety of arylmethylamines . Another method involves the use of boronic acids with cyanamidyl/arylcyanamidyl radicals to provide primary aryl-, heteroaryl-, and alkyl amines .


Molecular Structure Analysis

The molecular structure of “methyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine” is represented by the molecular formula C8H15N3, with an average mass of 153.225 Da and a monoisotopic mass of 153.126602 Da .


Chemical Reactions Analysis

The compound is related to “Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine”, which is known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .


Physical And Chemical Properties Analysis

The related compound “methyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine” has a molecular formula of C8H15N3, with an average mass of 153.225 Da and a monoisotopic mass of 153.126602 Da . Another related compound, “Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine”, has a molecular formula of C30H30N10, a molecular weight of 530.63, and is a solid at room temperature .

Safety and Hazards

The safety data sheet for “Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine” indicates that it may cause long-lasting harmful effects to aquatic life. It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Properties

IUPAC Name

1-phenyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-11-14(12(2)17(3)16-11)10-15-9-13-7-5-4-6-8-13/h4-8,15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPHNCAAIZIMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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